molecular formula C10H15ClN2O2 B3092769 N~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride CAS No. 1234826-23-3

N~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride

Cat. No.: B3092769
CAS No.: 1234826-23-3
M. Wt: 230.69
InChI Key: DUJQPMGOHOVIAU-UHFFFAOYSA-N
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Description

N¹-(2-Methoxyphenyl)-beta-alaninamide hydrochloride is a synthetic organic compound characterized by a beta-alaninamide backbone substituted with a 2-methoxyphenyl group at the N¹ position. The 2-methoxy substitution on the phenyl ring may influence receptor binding affinity and selectivity, as seen in related compounds like 25X-NBOMe derivatives .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(2-methoxyphenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJQPMGOHOVIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride typically involves the reaction of 2-methoxyaniline with beta-alanine in the presence of a coupling agent such as carbodiimide. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Types of Reactions:

    Oxidation: N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the beta-alanine moiety can interact with polar or charged regions. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The following table summarizes key structural and pharmacological differences between N¹-(2-methoxyphenyl)-beta-alaninamide hydrochloride and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Receptor Affinity Toxicity Source
N¹-(2-Methoxyphenyl)-beta-alaninamide HCl 2-Methoxyphenyl C₁₀H₁₅N₂O₂·HCl ~230.7 Hypothesized 5-HT receptors Not reported
N¹-(4-Methoxyphenyl)-beta-alaninamide HCl 4-Methoxyphenyl C₁₀H₁₅N₂O₂·HCl ~230.7 5-HT2C (moderate affinity) Lower toxicity than NBOMe
25C-NBOMe HCl 4-Chloro-2,5-dimethoxyphenyl, benzyl C₁₈H₂₁ClNO₃·HCl 372.29 5-HT2A agonist (high potency) High toxicity (neurotoxic)
Beta-Methoxyphenethylamine HCl 2-Methoxyphenethyl C₉H₁₃NO·HCl 187.67 Unclear Limited data
HBK14 (Piperazine derivative) 2-Methoxyphenyl, phenoxyethyl C₂₂H₂₉N₂O₃·HCl 429.94 Dopamine D3/D2 receptors Moderate CNS effects

Key Findings

Substituent Position and Receptor Selectivity

  • The 2-methoxyphenyl group in the target compound may confer distinct binding properties compared to the 4-methoxyphenyl analog. For example, 25C-NBOMe (4-chloro-2,5-dimethoxyphenyl) exhibits potent 5-HT2A agonism due to halogen and methoxy substitutions , while the 4-methoxy analog in N¹-(4-methoxyphenyl)-beta-alaninamide shows moderate 5-HT2C affinity .
  • Piperazine-based compounds (e.g., HBK14) demonstrate dopamine receptor interactions, highlighting how backbone modifications (beta-alaninamide vs. piperazine) alter pharmacological profiles .

Toxicity Profile

  • NBOMe derivatives (e.g., 25C-NBOMe) are associated with severe neurotoxicity and fatalities due to overstimulation of 5-HT2A receptors . In contrast, beta-alaninamide derivatives like N¹-(2-methoxyphenyl) lack documented toxicity, suggesting a safer profile.

Synthetic Accessibility

  • Beta-alaninamide derivatives are synthesized via straightforward amidation reactions, as seen in and , whereas NBOMe compounds require multi-step substitutions on phenethylamine backbones .

Biological Activity

N~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The presence of the 2-methoxyphenyl group is believed to enhance its interaction with biological targets, particularly in the central nervous system.

The compound exhibits several mechanisms of action that are crucial for its therapeutic potential:

  • Monoamine Oxidase Inhibition : It acts as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is implicated in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B leads to increased levels of dopamine and reduced oxidative stress, which are beneficial in neurodegenerative conditions .
  • Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. This inhibition enhances cholinergic transmission, which is often impaired in AD .
  • Antioxidant Activity : this compound demonstrates significant antioxidant properties, reducing reactive oxygen species (ROS) generation and protecting neuronal cells from oxidative damage .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic benefits:

In Vitro Studies

  • Neuroprotective Effects : Research has shown that the compound protects SH-SY5Y neuroblastoma cells from H2O2-induced toxicity. It was found to significantly reduce cell death and maintain cellular viability under oxidative stress conditions .
  • Enzyme Inhibition Assays : In enzyme inhibition assays, the compound exhibited potent inhibitory effects on hMAO-B and AChE with IC50 values indicating strong efficacy. For example, it showed an IC50 value of 0.037 mM against AChE, suggesting it could be a viable candidate for AD treatment .

In Vivo Studies

In vivo experiments conducted on male BALB/c mice demonstrated that administration of this compound resulted in significant cognitive improvements. These improvements were attributed to enhanced cholinergic activity and reduced neuroinflammation .

Data Summary Table

Activity TypeTarget Enzyme/PathwayIC50 ValueNotes
MAO-B InhibitionMAO-B0.037 mMEnhances dopamine levels
AChE InhibitionAChE0.071 mMImproves cholinergic transmission
Antioxidant ActivityROS Reduction-Protects against oxidative stress
NeuroprotectionSH-SY5Y Cells-Reduces H2O2-induced toxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N¹-(2-methoxyphenyl)-beta-alaninamide hydrochloride, and what analytical techniques validate its purity?

  • Methodological Answer : Synthesis typically involves coupling 2-methoxyaniline with beta-alanine derivatives under peptide bond-forming conditions (e.g., EDC/HOBt). Post-synthesis, the hydrochloride salt is precipitated using HCl in anhydrous ether. Purity is validated via HPLC (≥95% purity) and structural confirmation via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). Residual solvents are quantified using GC-MS .

Q. How does the solubility profile of this compound influence its experimental use in aqueous vs. organic systems?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and acidic buffers (pH <4). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to avoid precipitation. Solubility is temperature-dependent; sonication or gentle heating (≤40°C) may enhance dissolution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., radioligand choice, cell membrane preparation). Validate using orthogonal assays:

  • Radioligand binding : Compare KiK_i values in HEK-293 cells expressing cloned human receptors (e.g., α1-adrenergic, 5-HT2A_{2A}).
  • Functional assays : Measure cAMP accumulation or calcium flux to assess agonism/antagonism.
    Replicate findings across multiple labs and standardize buffer conditions (e.g., 1 mM Mg2+^{2+}, pH 7.4) .

Q. How can metabolic stability and major metabolites be characterized in hepatic models?

  • Methodological Answer : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Quench reactions at 0/30/60 mins with ice-cold acetonitrile. Analyze via LC-HRMS (e.g., Q-TOF) in positive ion mode. Major Phase I metabolites (e.g., demethylation, hydroxylation) are identified using software (e.g., MetaboLynx). Confirm with synthetic standards .

Q. What advanced analytical methods detect trace levels of this compound in environmental matrices?

  • Methodological Answer : Use solid-phase extraction (SPE) with Oasis HLB cartridges for wastewater samples. Elute with methanol, concentrate under nitrogen, and analyze via LC-MS/MS (MRM mode). Key transitions: m/z 253 → 121 (quantifier) and 253 → 91 (qualifier). Limit of detection (LOD) <1 ng/L is achievable with isotopically labeled internal standards (e.g., 13C^{13}C-analog) .

Q. How does structural modification of the methoxyphenyl group affect pharmacological activity?

  • Methodological Answer : Synthesize analogs with substituents (e.g., -Cl, -F) at the 3-/4-positions of the methoxyphenyl ring. Compare binding affinities using radioligand assays (e.g., [3H][^3H]-prazosin for α1-adrenoceptors). Molecular docking (e.g., AutoDock Vina) predicts interactions with receptor binding pockets. QSAR models correlate substituent electronic properties (Hammett σ) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride
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N~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride

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